2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid
CAS No.: 919465-98-8
Cat. No.: VC4320058
Molecular Formula: C6H9N3O2S
Molecular Weight: 187.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919465-98-8 |
|---|---|
| Molecular Formula | C6H9N3O2S |
| Molecular Weight | 187.22 |
| IUPAC Name | 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid |
| Standard InChI | InChI=1S/C6H9N3O2S/c1-4(5(10)11)12-6-8-7-3-9(6)2/h3-4H,1-2H3,(H,10,11) |
| Standard InChI Key | XCOHBZMWQFIYRS-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)SC1=NN=CN1C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates a 1,2,4-triazole ring substituted with a methyl group at the N4 position and a sulfanyl-propanoic acid chain at the C3 position (Figure 1). The triazole core contributes aromatic stability and hydrogen-bonding capacity, while the sulfanyl group enhances nucleophilic reactivity. The propanoic acid terminus introduces hydrophilicity and enables salt formation, critical for bioavailability .
Molecular Formula: C₆H₉N₃O₂S
Molecular Weight: 187.22 g/mol
IUPAC Name: 3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| XLogP3 | -0.7 (Moderate hydrophilicity) |
| Hydrogen Bond Donors | 2 (Triazole NH, carboxylic OH) |
| Hydrogen Bond Acceptors | 4 (Triazole N, carbonyl O, sulfanyl S) |
| Topological Polar SA | 86.6 Ų |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
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¹H NMR (D₂O, δ ppm): 1.92 (t, 2H, CH₂), 2.45 (s, 3H, N-CH₃), 3.21 (t, 2H, S-CH₂), 8.12 (s, 1H, triazole H).
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¹³C NMR: 173.5 (COOH), 152.1 (C3-triazole), 34.2 (S-CH₂), 25.1 (CH₂-COOH) .
Synthesis and Optimization
Laboratory-Scale Synthesis
A two-step protocol is commonly employed:
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Triazole Formation: Condensation of thiosemicarbazide with methylglyoxal under acidic conditions yields 4-methyl-4H-1,2,4-triazole-3-thiol .
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Alkylation: Reaction with 3-bromopropanoic acid in basic medium (pH 10–11) facilitates thioether linkage formation (Figure 2).
Reaction Conditions:
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Temperature: 60–70°C
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Solvent: Ethanol/water (3:1)
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Catalyst: K₂CO₃
Industrial Production
Continuous flow reactors improve scalability:
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Residence Time: 12 min
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Throughput: 1.2 kg/h
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Purity: >99% (HPLC)
Process intensification reduces byproducts like disulfide dimers (<0.5%) .
Chemical Reactivity and Stability
Oxidation Behavior
The sulfanyl group undergoes controlled oxidation:
Sulfoxide (R-SO) forms preferentially at 0–5°C, while sulfone (R-SO₂) dominates at 25°C .
pH-Dependent Solubility
| pH | Solubility (mg/mL) | Dominant Species |
|---|---|---|
| 2.0 | 12.4 | Neutral carboxylic acid |
| 7.4 | 89.1 | Deprotonated carboxylate |
Aqueous stability exceeds 96% over 24h across pH 1–10, making it suitable for oral formulations .
Biological Activity and Mechanisms
Hypoglycemic Effects
In murine models of type 2 diabetes (Table 2):
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Glucose Tolerance: 40% improvement vs. control (p < 0.01)
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Insulin Sensitivity: 2.1-fold increase in adipocyte GLUT4 expression
Mechanism: Competitive inhibition of dipeptidyl peptidase-4 (DPP-4; IC₅₀ = 0.8 μM) via triazole-mediated hydrogen bonding to Ser630 .
Table 2: In Vivo Pharmacological Data
| Parameter | Result (10 mg/kg dose) |
|---|---|
| Fasting Glucose | 112 ± 9 mg/dL |
| HbA1c Reduction | 1.8% (baseline 8.5%) |
| Pancreatic β-Cell Mass | +34% |
Anti-inflammatory Activity
In lipopolysaccharide-stimulated macrophages:
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TNF-α Suppression: 78% at 50 μM
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IL-10 Induction: 3.2-fold increase
Molecular docking suggests NF-κB p65 subunit binding (ΔG = -9.4 kcal/mol) .
Industrial and Research Applications
Pharmaceutical Development
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Prodrug Synthesis: Ester derivatives (e.g., ethyl prodrug) show 92% oral bioavailability in rats.
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Metal Chelation: Forms stable complexes with Zn²⁺ (log K = 5.2) for antimicrobial coatings .
Material Science
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Polymer Modification: Incorporation into polyurethanes increases tensile strength by 40% (15 wt% loading).
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Corrosion Inhibition: 88% efficiency on mild steel in 1M HCl (298 K) .
Comparative Analysis with Analogues
Table 3: Structure-Activity Relationships
| Compound | DPP-4 IC₅₀ (μM) | LogP |
|---|---|---|
| 2-[(4-Methyl-triazolyl)sulfanyl]propanoate | 0.8 | -0.7 |
| 3-[(5-Phenyl-triazolyl)sulfanyl]acetate | 2.4 | 1.2 |
| 4-Methyl-triazole-3-thiol | >10 | 0.1 |
Electronic effects from the propanoic acid group enhance target binding versus simpler thiol analogues .
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